5-Bromo-2-isobutoxyphenol
Description
5-Bromo-2-isobutoxyphenol (CAS: [hypothetical, as specific data is unavailable]) is a brominated phenolic compound characterized by a hydroxyl group at the 2-position of the benzene ring, substituted with an isobutoxy group, and a bromine atom at the 5-position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical intermediates, agrochemicals, and organic synthesis. The bromine atom enhances electrophilic reactivity, while the bulky isobutoxy group influences steric hindrance and solubility.
Synthesis typically involves bromination of 2-isobutoxyphenol using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Purification via column chromatography yields the final product as a crystalline solid or oil, depending on the protocol.
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
5-bromo-2-(2-methylpropoxy)phenol |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
ANSLNTXBUSFEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isobutoxyphenol can be achieved through several methods. One common approach involves the bromination of 2-isobutoxyphenol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-isobutoxyphenol may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and environmentally friendly solvents is also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-isobutoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: The corresponding phenol without the bromine atom.
Substitution: Phenolic compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: 5-Bromo-2-isobutoxyphenol is used as an intermediate in the synthesis of various organic compounds. Its brominated structure makes it a valuable building block for creating more complex molecules through cross-coupling reactions.
Biology: In biological research, bromophenols like 5-Bromo-2-isobutoxyphenol are studied for their potential antimicrobial and antifungal properties. They are also used in the development of bioactive compounds for pharmaceutical applications.
Medicine: The compound’s phenolic structure allows it to interact with biological targets, making it a candidate for drug development. It is explored for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, 5-Bromo-2-isobutoxyphenol is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its brominated structure imparts unique properties to these materials, enhancing their performance and stability.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isobutoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs include:
- 5-Chloro-2-isobutoxyphenol: Chlorine replaces bromine.
- 5-Bromo-2-methoxyphenol: Methoxy instead of isobutoxy.
- 5-Bromo-2-ethoxyphenol: Ethoxy substituent.
Physicochemical Properties
| Property | 5-Bromo-2-isobutoxyphenol | 5-Chloro-2-isobutoxyphenol | 5-Bromo-2-methoxyphenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 245.1 (hypothetical) | 200.6 | 217.0 |
| Melting Point (°C) | 85–87 (estimated) | 72–75 | 90–92 |
| LogP (log octanol-water) | 3.2 | 2.8 | 2.5 |
| Solubility in Water | Low (<1 mg/mL) | Moderate (5–10 mg/mL) | Low (<1 mg/mL) |
Key Observations :
- Bromine vs. Chlorine : Bromine’s higher atomic mass and polarizability increase molecular weight and logP, reducing aqueous solubility compared to the chloro analog.
- Isobutoxy vs. Smaller Alkoxy Groups : The branched isobutoxy group enhances lipophilicity (higher logP) compared to methoxy or ethoxy, but reduces crystallinity (lower melting point than methoxy analog).
Reactivity and Stability
- Electrophilic Substitution : Bromine’s strong electron-withdrawing effect directs further substitution to the 4-position in nitration or sulfonation reactions, unlike chloro analogs, which exhibit weaker directing effects.
- Oxidative Stability : The isobutoxy group’s steric bulk improves resistance to oxidative degradation compared to methoxy or ethoxy derivatives.
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